molecular formula C35H41N5O2 B4997547 4,4'-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)

4,4'-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)

Cat. No.: B4997547
M. Wt: 563.7 g/mol
InChI Key: REIKDIFYXRXRMP-UHFFFAOYSA-N
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Description

4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) is a complex organic compound that features a combination of pyrazolone and dipropylamino functional groups

Properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-(dipropylamino)phenyl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O2/c1-7-23-38(24-8-2)28-21-19-27(20-22-28)33(31-25(3)36(5)39(34(31)41)29-15-11-9-12-16-29)32-26(4)37(6)40(35(32)42)30-17-13-10-14-18-30/h9-22,33H,7-8,23-24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKDIFYXRXRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolone core: This can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the dipropylamino group: This step involves the alkylation of aniline with propyl bromide in the presence of a base.

    Coupling reaction: The final step involves the coupling of the dipropylamino-substituted aniline with the pyrazolone derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the pyrazolone ring, potentially leading to the formation of dihydropyrazolones.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrazolones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dipropylamino group could play a role in binding interactions, while the pyrazolone rings may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)
  • 4,4’-((4-(DIETHYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)

Uniqueness

The uniqueness of 4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the dipropylamino group could influence its solubility, reactivity, and interaction with biological targets.

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